Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate

Description

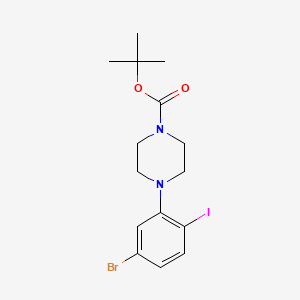

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a halogenated aromatic substituent. The molecule comprises a piperazine ring substituted at the 4-position with a 5-bromo-2-iodophenyl group, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This dual halogenation (bromo and iodo) on the phenyl ring enhances its electrophilic reactivity, making it a versatile intermediate in medicinal chemistry for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) . The Boc group serves to protect the piperazine nitrogen during synthetic steps, improving stability and selectivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrIN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZXQCXJSRQQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-iodoaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with aryl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules for studying biological pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug discovery.

Industry: The compound finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the substituted phenyl group allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate protection and aromatic substituents are widely used in drug discovery. Below is a detailed comparison of tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Insights

Halogenation vs. Functional Group Diversity: The dual bromo/iodo substitution in the target compound provides superior reactivity in metal-catalyzed cross-couplings compared to mono-halogenated analogs (e.g., tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate) . However, its higher molecular weight (~495 g/mol) may reduce solubility compared to fluorine-containing derivatives (e.g., ~353 g/mol for the 3-amino-5-fluorobenzyl analog) .

Stability and Reactivity: Boc-protected compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit greater stability under acidic conditions compared to halogenated derivatives. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate remains stable during reduction reactions, whereas halogenated analogs may require inert conditions to prevent dehalogenation .

Biological Activity :

- Sulfonyl-containing derivatives (e.g., tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) demonstrate enhanced binding to enzymatic targets (e.g., BTK) due to sulfonyl-oxygen hydrogen bonding . In contrast, the target compound’s halogenated aryl group is more suited for generating covalent inhibitors via halogen-metal exchange.

Synthetic Utility :

- The trifluoromethoxy group in tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate improves lipophilicity and pharmacokinetic profiles, making it advantageous for CNS-targeted drugs . The target compound’s iodo substituent, however, is more relevant for radiopharmaceutical labeling.

Biological Activity

Tert-butyl 4-(5-bromo-2-iodophenyl)piperazine-1-carboxylate (CAS Number: 1820735-42-9) is a synthetic compound that belongs to the piperazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring substituted with a tert-butyl group and a bromo-iodo phenyl moiety, which contributes to its lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Weight | 421.14 g/mol |

| Purity | ≥ 95% |

| Storage Temperature | Refrigerated |

| IUPAC Name | This compound |

Receptor Binding Studies

Recent studies have suggested that compounds similar to this compound exhibit significant binding affinity to various receptors, particularly sigma receptors. These receptors are implicated in numerous neurological processes and have been targeted for drug development concerning neurodegenerative diseases.

In vitro receptor binding studies indicated that the compound shows high selectivity towards sigma receptors, which are associated with neuroprotective effects and modulation of neurotransmitter systems . The binding potential was examined through autoradiography and in vivo studies, confirming specific binding to sigma-1 sites in the brain .

Case Study 1: Sigma Receptor Interaction

In a study exploring sigma receptor ligands, this compound was evaluated alongside other piperazine derivatives. The findings indicated that compounds with similar substitutions exhibited enhanced binding affinities and neuroprotective properties in animal models of Alzheimer's disease . This suggests that the compound may play a role in modulating neurodegeneration through sigma receptor pathways.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of piperazine derivatives, where compounds structurally related to this compound were tested against multi-drug resistant bacterial strains. Results indicated that certain substitutions significantly improved antibacterial activity, paving the way for further development of this compound as a potential antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.